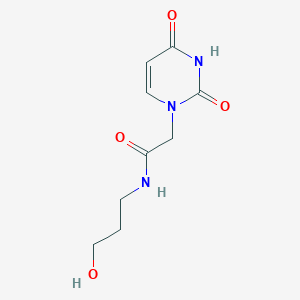

![molecular formula C11H18N2O3S B7541939 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide, also known as DMSA-PHPA, is a chemical compound that has been widely used in scientific research. It is a derivative of dimercaptosuccinic acid (DMSA) and has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry.

Wirkmechanismus

The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide involves its ability to form stable complexes with heavy metals, which are then excreted from the body via the kidneys. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has a high affinity for heavy metals, as it contains multiple thiol groups that can bind to metal ions. Furthermore, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been found to scavenge free radicals and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Biochemical and Physiological Effects:

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been found to have various biochemical and physiological effects, including the reduction of oxidative stress, the modulation of immune function, and the protection of tissues from damage caused by heavy metals and ionizing radiation. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has also been found to improve the cognitive function of animals exposed to lead and to reduce the levels of inflammatory cytokines in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide is its high selectivity for heavy metals, which allows for the specific removal of these toxic substances from tissues and organs. Furthermore, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has a low toxicity profile and has been found to be well-tolerated in animal models. However, one of the limitations of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide, including the investigation of its potential applications in the treatment of heavy metal toxicity, radiation injury, and cancer. Furthermore, the development of more efficient synthesis methods and the optimization of the chemical structure of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide could lead to the development of more potent and selective chelating agents. Finally, the exploration of the pharmacokinetics and pharmacodynamics of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide could provide valuable insights into its mechanism of action and potential clinical applications.

Conclusion:

In conclusion, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively chelate heavy metals, scavenge free radicals, and modulate immune function makes it a valuable tool for investigating the effects of heavy metal toxicity and radiation injury. Furthermore, its potential anticancer activity and low toxicity profile make it an attractive candidate for further development as a therapeutic agent.

Synthesemethoden

The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide involves the reaction of DMSA with 3-mercapto-1,2-propanediol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution of the carboxylic acid group of DMSA by the thiol group of 3-mercapto-1,2-propanediol, followed by oxidation of the resulting thiol to a disulfide bond. The final step involves the substitution of the disulfide bond by the oxazolylmethyl group, which is achieved by reacting the intermediate product with 2-bromo-1,3-dimethylimidazolium bromide.

Wissenschaftliche Forschungsanwendungen

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been extensively used in scientific research as a chelating agent for heavy metals, such as lead, mercury, and cadmium. It has been found to be effective in removing these toxic metals from various tissues and organs, including the brain, liver, and kidneys. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has also been used as a radioprotective agent, as it has been found to reduce the toxicity of ionizing radiation in various animal models. Furthermore, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been investigated for its potential anticancer activity, as it has been found to induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-8-10(9(2)16-13-8)6-17-7-11(15)12-4-3-5-14/h14H,3-7H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMLURLMWLFFHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSCC(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)

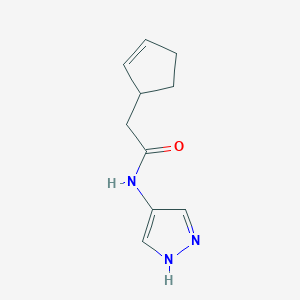

![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)

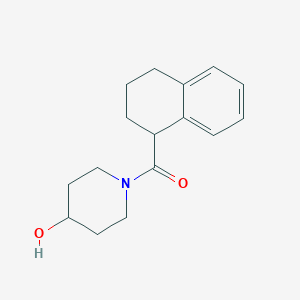

![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)